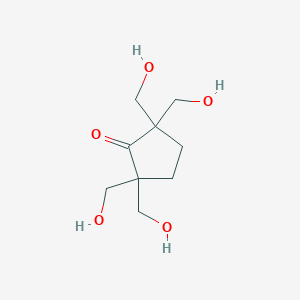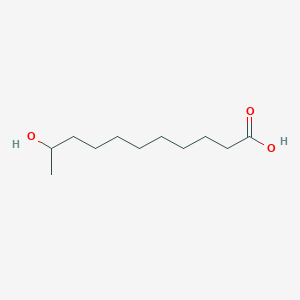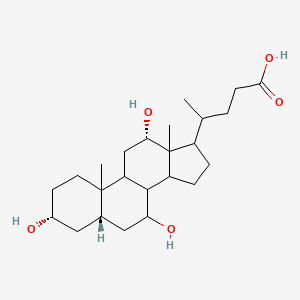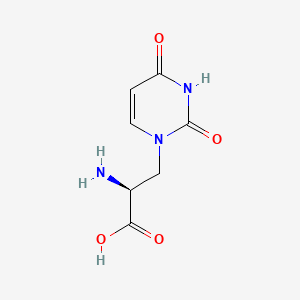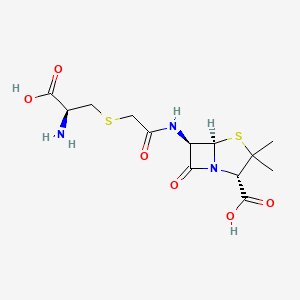
Antibiotic rit-D 2214
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic rit-D 2214 is a natural product found in Sarocladium strictum with data available.
Applications De Recherche Scientifique
Radioimmunotherapy (RIT) in Infectious Diseases
Radioimmunotherapy (RIT) is emerging as a potential therapeutic modality for managing infections, especially those resistant to traditional antimicrobial medications. Studies have shown that RIT can effectively target and treat infectious diseases, offering an alternative to conventional treatments. For instance, RIT has been successfully applied in treating fungal infections, such as murine cryptococcosis, using monoclonal antibodies labeled with radionuclides like Bismuth-213 or Rhenium-188 (Shah, Garg, & Dadachova, 2015). Additionally, the feasibility of RIT in treating bacterial infections, such as Streptococcus pneumoniae, has been established, demonstrating significant survival improvement in treated mice without causing hematological toxicity (Dadachova et al., 2004).
Antibiotics in Combination Therapies
Research on the combination of antibiotics with other treatments, such as recombinant immunotoxins (RITs), has been conducted to enhance therapeutic efficacy. For example, the impact of common antibiotics like chloramphenicol, when combined with RIT, has been studied in tissue culture for the treatment of Burkitt’s lymphoma (Zhu & Weldon, 2019). This approach may offer new insights into developing more effective therapies against resistant bacterial strains and other infections.
Antibiotic Resistance and Alternative Strategies
The rising issue of antibiotic resistance has led researchers to explore alternative therapeutic strategies. For instance, a study highlighted the mechanism of rifampicin inhibition of bacterial RNA polymerase, providing insights into how bacteria develop resistance and how new antibiotics can be designed to overcome this challenge (Campbell et al., 2001). Understanding the molecular basis of antibiotic action and resistance is crucial for developing new antimicrobial agents and treatment methods.
Exploration of Novel Antibiotics
There is an ongoing effort to discover new antibiotics, particularly from slow-growing bacteria. A study isolated Pseudomonas sp. RIT 623 and conducted whole-genome sequencing to identify gene clusters potentially involved in antibiotic production. This research demonstrates the potential of slow-growing bacteria as sources of novel antimicrobial agents (Steiner et al., 2020).
Propriétés
Numéro CAS |
56448-19-2 |
|---|---|
Nom du produit |
Antibiotic rit-D 2214 |
Formule moléculaire |
C13H19N3O6S2 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H19N3O6S2/c1-13(2)8(12(21)22)16-9(18)7(10(16)24-13)15-6(17)4-23-3-5(14)11(19)20/h5,7-8,10H,3-4,14H2,1-2H3,(H,15,17)(H,19,20)(H,21,22)/t5-,7-,8+,10-/m1/s1 |
Clé InChI |
QDOGMOKSFVXEIZ-PJGXCUNHSA-N |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC[C@H](C(=O)O)N)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC(C(=O)O)N)C(=O)O)C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC(C(=O)O)N)C(=O)O)C |
Autres numéros CAS |
56448-19-2 |
Synonymes |
6-(D)-(((2-amino-2-carboxy)ethylthio)acetamido)penicillanic acid antibiotic RIT-D 2214 RIT 2214 RIT 2214, (2S-(2alpha,5alpha,6beta(S*)))-isomer RIT 2214, (2S-(2alpha,5alpha,6beta))-isomer RIT-2214 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



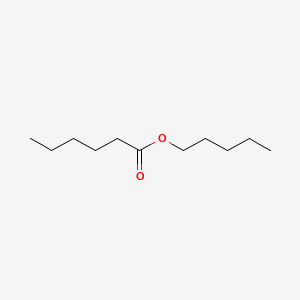
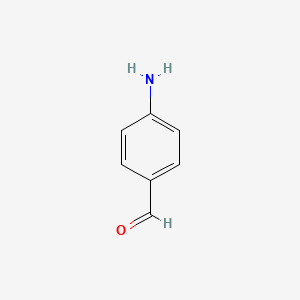
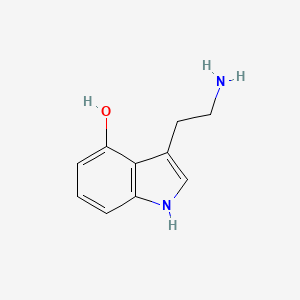
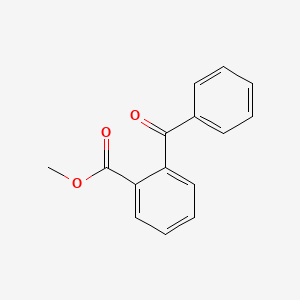
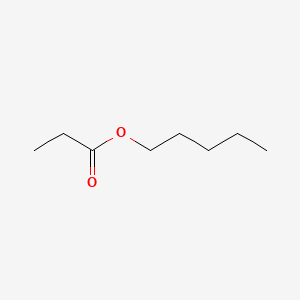
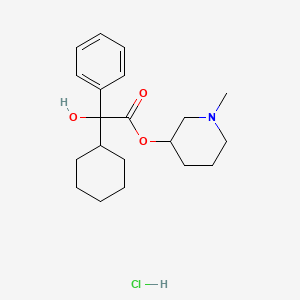

![2-Amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid](/img/structure/B1209544.png)

![N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide](/img/structure/B1209546.png)
